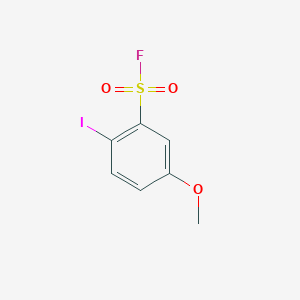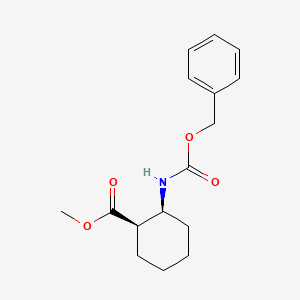
2-Iodo-5-methoxybenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxybenzenesulfonyl fluoride typically involves the reaction of 2-iodo-5-methoxybenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles.
Oxidation and Reduction Reactions: The iodine atom can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2-Iodo-5-methoxybenzenesulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.
Medicine: Investigated for its potential use in developing protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxybenzenesulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophiles such as serine or cysteine residues in enzymes. This interaction can lead to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-methoxybenzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
Uniqueness
2-Iodo-5-methoxybenzenesulfonyl fluoride is unique due to the presence of both iodine and sulfonyl fluoride groups, which confer distinct reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions, while the sulfonyl fluoride group provides electrophilic reactivity for covalent modification of proteins .
Properties
IUPAC Name |
2-iodo-5-methoxybenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDBLTITMYGQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea](/img/structure/B2513110.png)

![1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B2513112.png)
![2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide](/img/structure/B2513114.png)
![1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride](/img/structure/B2513116.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2513117.png)
![N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2513119.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2513123.png)
![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide](/img/structure/B2513126.png)
![3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2513128.png)
![4-Chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2513129.png)
![4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2513130.png)
![(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2513131.png)
